1,2-Butanediol

描述

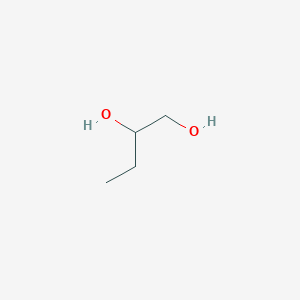

Structure

3D Structure

属性

IUPAC Name |

butane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRWNKZVCUKKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040375 | |

| Record name | 1,2-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless, hygroscopic liquid; [CHEMINFO], COLOURLESS VISCOUS LIQUID. | |

| Record name | 1,2-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

195-196.9 °C, 194 °C | |

| Record name | 1,2-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

90 °C, 40 °C (104 °F) (CLOSED CUP), 93 °C c.c. | |

| Record name | 1,2-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SPECIFIC OPTICAL ROTATION: -7.4 DEG AT 22 °C/D (ALCOHOL, 4%); SOL IN WATER, ALCOHOL & ACETONE /L-FORM/, Miscible with water in all proportions, readily soluble in alcohols, slightly soluble in ethers and esters, and insoluble in hydrocarbons., Solubility in water: miscible | |

| Record name | 1,2-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0023 @ 20 °C, Relative density (water = 1): 1.01 | |

| Record name | 1,2-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | 1,2-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 [mmHg], 0.0501 mm Hg @ 25 °C, estimated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 10 | |

| Record name | 1,2-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR VISCOUS LIQUID | |

CAS No. |

584-03-2 | |

| Record name | 1,2-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUN0H01QEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C, -114 °C | |

| Record name | 1,2-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,2-Butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Butanediol, a chiral vicinal diol, is a versatile chemical intermediate with growing importance in various scientific and industrial sectors, including pharmaceutical development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes detailed experimental protocols for its laboratory-scale synthesis and purification, a summary of its key quantitative data, and an exploration of its relevance in drug development and its metabolic fate. The information is presented to support researchers and scientists in leveraging the unique characteristics of this compound in their work.

Chemical and Physical Properties

This compound (also known as 1,2-butylene glycol) is a colorless, viscous, and hygroscopic liquid.[1] It is a chiral molecule and is typically available as a racemic mixture.[2] Its chemical structure consists of a four-carbon chain with hydroxyl groups on the first and second carbon atoms.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₂ | [2] |

| Molecular Weight | 90.12 g/mol | [2] |

| Appearance | Colorless, viscous liquid | [1] |

| Density | 1.0023 g/cm³ (at 20 °C) | [2] |

| Melting Point | -50 °C | [2] |

| Boiling Point | 195-196.9 °C | [2] |

| Flash Point | 90 °C (closed cup) | [2] |

| Solubility in Water | Miscible | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone; sparingly soluble in ethers and esters; insoluble in hydrocarbons. | [1][2] |

| Refractive Index (n_D^20) | 1.4378 | [2] |

| Vapor Pressure | 0.05 mmHg (at 20 °C) | [1] |

| logP (Octanol/Water) | -0.34 | [1] |

Experimental Protocols

Laboratory-Scale Synthesis: Acid-Catalyzed Hydration of 1,2-Epoxybutane

The industrial production of this compound is primarily achieved through the hydration of 1,2-epoxybutane.[2] This method can be adapted for a laboratory setting. The reaction involves the acid-catalyzed ring-opening of the epoxide by water.

Materials:

-

1,2-Epoxybutane

-

Deionized water

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a 10- to 20-fold molar excess of deionized water to 1,2-epoxybutane.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%) to the mixture. The addition of acid is exothermic and should be done carefully.

-

Reaction: Heat the mixture to a gentle reflux (approximately 100 °C) using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).

-

Workup: Transfer the mixture to a separatory funnel. If a separate organic layer is not visible, saturate the aqueous layer with sodium chloride to reduce the solubility of the diol. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator. The remaining crude product is this compound.

Experimental Workflow for Synthesis of this compound

Caption: Laboratory synthesis of this compound via acid-catalyzed hydration of 1,2-epoxybutane.

Purification: Fractional Vacuum Distillation

Crude this compound can be purified by fractional vacuum distillation to remove unreacted starting materials, byproducts, and residual solvent. Vacuum distillation is necessary due to its relatively high boiling point, which could lead to decomposition at atmospheric pressure.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a Vigreux column)

-

Round-bottom flask

-

Distillation head with condenser

-

Receiving flasks

-

Vacuum pump and vacuum trap

-

Manometer

-

Heating mantle with stirrer

-

Boiling chips or magnetic stir bar

Procedure:

-

Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask containing the crude this compound.

-

System Evacuation: Connect the apparatus to a vacuum pump with a vacuum trap in between. Slowly evacuate the system to the desired pressure. A pressure of 10-20 mmHg is a good starting point.

-

Heating: Begin heating the distillation flask gently with a heating mantle. Stir the liquid continuously.

-

Fraction Collection: As the liquid begins to boil and the vapor rises through the fractionating column, monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

-

Product Distillation: As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~96.5 °C at 10 mmHg), change the receiving flask to collect the pure product.[2]

-

Completion: Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

-

System Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Caption: A putative metabolic pathway for this compound.

Safety and Handling

This compound is considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is a combustible liquid and should be handled in a well-ventilated area. [3]Protective gloves and safety glasses are recommended to avoid skin and eye contact. [4]

Conclusion

This compound is a chemical with a well-defined set of physical and chemical properties that make it suitable for a range of applications, particularly as a chemical intermediate in the pharmaceutical and polymer industries. This guide provides essential technical information, including detailed experimental protocols and property data, to aid researchers and drug development professionals in their work with this versatile diol. A thorough understanding of its synthesis, purification, and potential metabolic pathways is crucial for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Synthesis of 1,2-Butanediol from 1,2-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-butanediol via the hydrolysis of 1,2-epoxybutane. The primary focus of this document is to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a thorough understanding of the reaction pathways and industrial processes. The synthesis is predominantly achieved through the hydration of 1,2-epoxybutane, a process that necessitates careful control of reaction conditions to mitigate the formation of unwanted polyether byproducts. This guide will delve into both non-catalytic and catalytic approaches, presenting comparative data to inform experimental design and process optimization.

Introduction

This compound is a chiral vicinal diol with the chemical formula HOCH₂(HO)CHCH₂CH₃.[1] It serves as a valuable chemical intermediate in the production of various materials, including polyester resins and plasticizers.[1] Furthermore, it holds potential as a feedstock for the synthesis of α-ketobutyric acid, a precursor to several amino acids, making it a compound of interest in the pharmaceutical and biotechnology sectors.[1] The industrial production of this compound is primarily accomplished through the hydration of 1,2-epoxybutane.[1] This seemingly straightforward reaction is complicated by the propensity of the epoxide to polymerize, forming polyethers. Consequently, a significant excess of water is a critical process parameter to ensure high selectivity towards the desired diol.[1]

This guide will explore the fundamental principles of this synthesis, providing detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.

Reaction Mechanism and Process Overview

The synthesis of this compound from 1,2-epoxybutane is an epoxide ring-opening reaction via nucleophilic attack by water. This hydrolysis can be catalyzed by either acid or base, or it can proceed under neutral conditions at elevated temperatures and pressures.

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst, the epoxide oxygen is protonated, which activates the epoxide ring towards nucleophilic attack. Water, acting as a nucleophile, then attacks one of the electrophilic carbon atoms of the protonated epoxide. This attack typically follows an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the site of attack. The subsequent deprotonation of the resulting intermediate yields the 1,2-diol.

A critical side reaction in this process is the nucleophilic attack of the newly formed diol on another protonated epoxide molecule. This leads to the formation of dimers, trimers, and higher molecular weight polyethers. To suppress this side reaction, a large molar excess of water (typically 10- to 20-fold) is employed in industrial processes.[1]

Industrial Production

The industrial synthesis of this compound from 1,2-epoxybutane can be carried out using two primary methods:

-

Non-Catalytic Process: This method involves the reaction of 1,2-epoxybutane with a large excess of water at high temperatures (160-220°C) and pressures (10-30 bar). The elevated conditions are necessary to achieve a reasonable reaction rate without the aid of a catalyst.

-

Catalytic Process: The use of a catalyst allows for milder reaction conditions. Strong acid catalysts, such as sulfuric acid or strongly acidic ion-exchange resins, are commonly used.[1] With a catalyst, the reaction can be conducted at temperatures below 160°C and at pressures slightly above atmospheric.[1] This approach can improve energy efficiency and simplify reactor design.

The selectivity for this compound in both processes is highly dependent on the water-to-epoxide ratio, typically ranging from 70% to 92%.[1]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound from 1,2-epoxybutane based on industrial process parameters.

| Parameter | Non-Catalytic Process | Catalytic Process | Reference |

| Temperature | 160-220 °C | < 160 °C | [1] |

| Pressure | 10-30 bar | Slightly above atmospheric | [1] |

| Catalyst | None | Sulfuric acid, strongly acidic ion-exchange resins | [1] |

| Water:Epoxybutane Molar Ratio | 10:1 to 20:1 | 10:1 to 20:1 | [1] |

| Selectivity for this compound | 70-92% | 70-92% | [1] |

Experimental Protocols

While specific laboratory-scale experimental protocols are not extensively detailed in the public domain due to their proprietary nature, a general procedure can be outlined based on the established principles of epoxide hydrolysis. The following are illustrative protocols for both non-catalytic and catalytic synthesis.

Non-Catalytic Synthesis of this compound (Illustrative Lab-Scale Protocol)

Materials:

-

1,2-Epoxybutane (purity >99%)

-

Deionized water

-

High-pressure stainless-steel autoclave with temperature and pressure control, and a magnetic stir bar.

Procedure:

-

Charge the high-pressure autoclave with a 15-fold molar excess of deionized water relative to 1,2-epoxybutane.

-

Seal the autoclave and begin stirring.

-

Carefully add the desired amount of 1,2-epoxybutane to the autoclave.

-

Heat the autoclave to 180°C. The pressure will rise as the temperature increases. Monitor the pressure to ensure it remains within the safe operating limits of the reactor (e.g., around 15 bar).

-

Maintain the reaction at 180°C for a specified time (e.g., 2-4 hours), with continuous stirring.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent any residual pressure.

-

Open the autoclave and collect the aqueous solution.

-

The excess water and any unreacted 1,2-epoxybutane can be removed by distillation.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

-

Characterize the final product using techniques such as NMR spectroscopy, GC-MS, and IR spectroscopy to confirm its identity and purity.

Acid-Catalyzed Synthesis of this compound (Illustrative Lab-Scale Protocol)

Materials:

-

1,2-Epoxybutane (purity >99%)

-

Deionized water

-

Strongly acidic ion-exchange resin (e.g., Amberlyst-15)

-

Glass reactor equipped with a reflux condenser, magnetic stirrer, and temperature controller.

Procedure:

-

In the glass reactor, prepare a suspension of the strongly acidic ion-exchange resin in a 15-fold molar excess of deionized water relative to 1,2-epoxybutane.

-

Heat the suspension to 80°C with vigorous stirring.

-

Slowly add the 1,2-epoxybutane to the heated suspension dropwise over a period of 30 minutes.

-

After the addition is complete, maintain the reaction mixture at 80°C for a specified time (e.g., 4-6 hours) with continuous stirring.

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC).

-

Once the reaction has reached the desired conversion, cool the mixture to room temperature.

-

Remove the ion-exchange resin by filtration.

-

Wash the resin with a small amount of deionized water and combine the washings with the filtrate.

-

Remove the excess water from the filtrate by distillation at atmospheric pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Characterize the purified product using appropriate analytical techniques (NMR, GC-MS, IR).

Visualizations

Reaction Pathway

Caption: Acid-catalyzed ring-opening of 1,2-epoxybutane.

Experimental Workflow

Caption: General workflow for laboratory synthesis.

Byproducts and Purification

The primary byproduct in the synthesis of this compound from 1,2-epoxybutane is the formation of polyethers. These are formed when the hydroxyl group of a this compound molecule acts as a nucleophile and attacks another molecule of 1,2-epoxybutane. This process can continue, leading to the formation of dimers, trimers, and higher oligomers. The formation of these byproducts is significantly suppressed by using a large excess of water.

Purification of this compound from the reaction mixture is typically achieved by distillation. After the removal of the catalyst (if any) and excess water, the crude product is subjected to fractional distillation under reduced pressure. The lower boiling point of this compound compared to the polyether byproducts allows for its effective separation. The purity of the final product can be assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The identity of the product is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS).

Conclusion

The synthesis of this compound from 1,2-epoxybutane is a well-established industrial process that relies on the principle of epoxide hydrolysis. The key to achieving high selectivity and yield is the effective suppression of polyether byproduct formation through the use of a large excess of water. Both non-catalytic and catalytic methods are employed, with the latter offering the advantage of milder reaction conditions. This guide has provided a detailed overview of the reaction mechanism, process parameters, and illustrative experimental protocols to aid researchers in the laboratory-scale synthesis of this important diol. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high-purity this compound for further applications in research and development.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Butanediol

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Butanediol, a compound of interest in various research and industrial applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed spectral information and the experimental protocols for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

1.1. ¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.69 - 3.22 | m | 3H | H-1a, H-1b, H-2 |

| ~1.45 | m | 2H | H-3 |

| ~0.96 | t | 3H | H-4 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used. The data presented is a representative spectrum in CDCl₃.[1]

1.2. ¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~74.5 | C-2 |

| ~68.0 | C-1 |

| ~26.5 | C-3 |

| ~10.0 | C-4 |

Note: The chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| ~3360 (broad) | O-H stretch | Alcohol |

| ~2960-2870 | C-H stretch | Alkane |

| ~1460 | C-H bend | Alkane |

| ~1050 | C-O stretch | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

| m/z | Relative Intensity | Possible Fragment |

| 90 | Low | [M]⁺ (Molecular Ion) |

| 59 | 100% | [CH(OH)CH₂OH]⁺ |

| 45 | High | [CH₂OH]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

| 31 | High | [CH₂OH]⁺ |

The base peak is typically observed at m/z = 59, resulting from the cleavage of the C2-C3 bond.[1][2]

Experimental Protocols

4.1. NMR Spectroscopy Protocol

-

Sample Preparation: For ¹H NMR, dissolve 1-5 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.[3][4] For ¹³C NMR, a higher concentration of 10-50 mg is recommended.[3][4] The solution should be filtered to remove any particulate matter.[3][5][6]

-

Data Acquisition:

4.2. IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[8][9]

-

Data Acquisition:

4.3. Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for volatile liquids like this compound.

-

Data Acquisition:

-

The sample is vaporized and enters the ionization chamber.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

// Nodes Sample [label="this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation\n(e.g., Dissolution, Neat Film)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_NMR [label="NMR Data\n(Chemical Shifts, Multiplicities)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_IR [label="IR Data\n(Wavenumbers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_MS [label="MS Data\n(m/z Ratios)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis and\nStructure Elucidation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Prep [arrowhead=normal, color="#202124"]; Prep -> NMR [arrowhead=normal, color="#4285F4"]; Prep -> IR [arrowhead=normal, color="#EA4335"]; Prep -> MS [arrowhead=normal, color="#34A853"]; NMR -> Data_NMR [arrowhead=normal, color="#4285F4"]; IR -> Data_IR [arrowhead=normal, color="#EA4335"]; MS -> Data_MS [arrowhead=normal, color="#34A853"]; Data_NMR -> Analysis [arrowhead=normal, color="#202124"]; Data_IR -> Analysis [arrowhead=normal, color="#202124"]; Data_MS -> Analysis [arrowhead=normal, color="#202124"]; }

References

- 1. This compound(584-03-2) 1H NMR [m.chemicalbook.com]

- 2. This compound | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

Spectroscopic Analysis of (R)-butane-1,2-diol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of (R)-butane-1,2-diol, a chiral building block of significant interest in organic synthesis and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of (R)-butane-1,2-diol.

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of (R)-butane-1,2-diol reveals the chemical environment of each proton within the molecule. The chemical shifts, multiplicities, and integration values are summarized below.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-1a | ~3.43 | dd | 1H |

| H-1b | ~3.35 | dd | 1H |

| H-2 | ~3.58 | m | 1H |

| H-3 | ~1.45 | m | 2H |

| H-4 | ~0.92 | t | 3H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. Data is based on typical values for 1,2-diols and spectra available for 1,2-butanediol.[1]

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their respective chemical environments.

| Assignment | Chemical Shift (δ) ppm |

| C-1 | ~67.9 |

| C-2 | ~72.9 |

| C-3 | ~26.5 |

| C-4 | ~10.2 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is based on typical values for 1,2-diols and spectra available for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of (R)-butane-1,2-diol is characterized by the prominent absorptions of the hydroxyl (O-H) and alkyl (C-H) groups.[1]

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| O-H stretch (hydrogen-bonded) | 3500-3200 | Strong, Broad |

| C-H stretch (sp³) | 2960-2850 | Strong |

| C-O stretch | 1260-1050 | Strong |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a commonly employed technique for the analysis of (R)-butane-1,2-diol.[1]

| m/z | Relative Intensity (%) | Assignment |

| 90 | Low | [M]⁺ (Molecular Ion) |

| 75 | Moderate | [M - CH₃]⁺ |

| 59 | High | [M - CH₂CH₃]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 31 | High | [CH₂OH]⁺ |

Note: The fragmentation of aliphatic alcohols in EI-MS typically involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration.[1]

Experimental Protocols

NMR Spectroscopy Protocol

A common method for determining the enantiomeric purity of chiral diols involves chiral derivatization followed by ¹H NMR analysis.[3][4][5]

Sample Preparation (Chiral Derivatization):

-

In an NMR tube, combine the chiral diol (e.g., (R)-butane-1,2-diol), 2-formylphenylboronic acid, and an enantiopure amine (e.g., α-methylbenzylamine).[3]

-

The components are typically mixed in a deuterated solvent such as CDCl₃.[6]

-

The reaction forms a mixture of diastereoisomeric iminoboronate esters.[3][5]

Data Acquisition:

-

The ¹H NMR spectrum of the diastereomeric mixture is acquired on a spectrometer, for instance, a 400 MHz instrument.[6]

-

Well-resolved signals corresponding to the different diastereomers are integrated.

-

The ratio of the integrals of these signals directly correlates to the enantiomeric ratio of the original diol.[3]

Caption: General workflow for the spectroscopic analysis of (R)-butane-1,2-diol.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

For liquid samples like (R)-butane-1,2-diol, ATR-FTIR is a convenient technique.[7]

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal of the FTIR spectrometer is clean. A wipe with isopropanol followed by drying is standard practice.[8]

-

Acquire a background spectrum of the clean, empty ATR crystal.[8]

-

Place a small drop of neat (R)-butane-1,2-diol onto the center of the ATR crystal, ensuring it is fully covered.[7]

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent.[7]

Mass Spectrometry (GC-MS) Protocol

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile compounds.

Sample Preparation:

-

Prepare a dilute solution of (R)-butane-1,2-diol in a volatile organic solvent such as ethyl ether.[9][10]

-

An internal standard may be added for quantitative analysis.[9]

-

For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.[9][10]

Data Acquisition:

-

Inject the prepared sample into the GC-MS system.

-

The sample is vaporized and separated on a capillary column (often a polar column for diols).[9][10]

-

The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron ionization) and detected.[9][10]

-

The resulting mass spectrum provides the mass-to-charge ratio of the fragments, which aids in identification. The retention time from the gas chromatogram is also a key identifier.[9][10]

Caption: Simplified EI-MS fragmentation pathway for (R)-butane-1,2-diol.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webassign.net [webassign.net]

- 8. benchchem.com [benchchem.com]

- 9. oiv.int [oiv.int]

- 10. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

An In-depth Technical Guide to 1,2-Butanediol (CAS: 584-03-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of 1,2-Butanediol (CAS number 584-03-2), a chiral organic compound with the formula HOCH₂(HO)CHCH₂CH₃.[1] This document is intended to serve as a detailed resource, presenting key physicochemical data, safety information, relevant experimental protocols, and visualizations of its chemical and metabolic pathways.

Core Physicochemical Properties

This compound is a colorless, viscous liquid that is miscible with water.[1] Its properties make it a versatile solvent and a valuable intermediate in various chemical syntheses. The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂ | [1][2] |

| Molecular Weight | 90.121 g/mol | [1] |

| CAS Number | 584-03-2 | [1] |

| Appearance | Colorless, viscous liquid | [3][4] |

| Density | 1.0023 g/cm³ (at 20 °C) | [1] |

| Melting Point | -50 °C | [1][2][5] |

| Boiling Point | 195 to 196.9 °C | [1] |

| Flash Point | 90 °C (194 °F) | [1][4] |

| Solubility in Water | Miscible | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone; sparingly soluble in esters and ethers; insoluble in hydrocarbons. | [1] |

| Refractive Index (n_D) | 1.4378 (at 20 °C) | [1] |

| Vapor Pressure | 2.13 kPa (16 mmHg) at 100 °C | [2] |

| Viscosity | 7.3 mPa·s (at 20 °C) | [1] |

| logP (Octanol/Water Partition Coefficient) | -0.34 (at 25 °C) | [2] |

Synthesis and Applications

This compound is primarily produced industrially through the hydration of 1,2-epoxybutane.[1] This process typically requires a significant excess of water to minimize the formation of polyether byproducts. The reaction can be catalyzed by acids, such as sulfuric acid or acidic ion exchange resins, which allows for milder reaction conditions.[1][3]

References

- 1. Boiling points of the propylene glycol + glycerol system at 1 atmosphere pressure: 188.6–292 °C without and with added water or nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 3. scimed.co.uk [scimed.co.uk]

- 4. delltech.com [delltech.com]

- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

Industrial Preparation of Racemic 1,2-Butanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary industrial methods for the preparation of racemic 1,2-Butanediol. The document details the core chemical synthesis routes, including non-catalytic and catalytic hydration of 1,2-epoxybutane, and touches upon its generation as a byproduct in other industrial processes. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for professionals in research, development, and manufacturing.

Introduction

Racemic this compound (also known as 1,2-butylene glycol) is a chiral diol with the chemical formula HOCH₂(HO)CHCH₂CH₃.[1] It is a colorless, viscous liquid that finds applications as a solvent, a chemical intermediate in the production of polymers such as polyesters and polyurethanes, and as a potential precursor for the synthesis of α-ketobutyric acid, a building block for some amino acids.[1][2] This guide focuses on the prevalent industrial-scale manufacturing processes for producing racemic this compound.

Primary Industrial Synthesis Route: Hydration of 1,2-Epoxybutane

The dominant industrial method for synthesizing racemic this compound is the hydration of 1,2-epoxybutane (also known as 1,2-butylene oxide).[1][2] This exothermic reaction (ΔH = -93 kJ/mol) involves the ring-opening of the epoxide by water to form the vicinal diol.[2] A key consideration in this process is the suppression of the formation of polyethers, which are common byproducts. To achieve high selectivity towards this compound, a significant molar excess of water is required, typically in the range of 10 to 20-fold.[1][2] The selectivity for this compound in this process generally ranges from 70% to 92%, depending on the specific reaction conditions and the water-to-epoxide ratio.[1]

Two main approaches are employed for the industrial-scale hydration of 1,2-epoxybutane: non-catalytic (high temperature and pressure) and catalytic.

Non-Catalytic Hydration

This method relies on high temperature and pressure to drive the hydration reaction without the need for a catalyst.

Experimental Protocol:

-

Reactant Preparation: A mixture of 1,2-epoxybutane and deionized water is prepared with a water-to-epoxide molar ratio of 10:1 to 20:1.

-

Reaction: The mixture is fed into a high-pressure reactor. The reaction is carried out at a temperature range of 160-220 °C and a pressure of 10-30 bar.[2]

-

Residence Time: The reactants are maintained under these conditions for a sufficient residence time to ensure complete conversion of the 1,2-epoxybutane.

-

Cooling and Depressurization: The reaction mixture is then cooled and the pressure is reduced.

-

Purification: The crude product, containing this compound, excess water, and polyether byproducts, is sent to a purification section.

Process Workflow for Non-Catalytic Hydration:

Caption: Workflow for the non-catalytic hydration of 1,2-epoxybutane.

Catalytic Hydration

To reduce the energy requirements of the process, catalysts can be employed to facilitate the hydration of 1,2-epoxybutane at lower temperatures and pressures. Commonly used catalysts are strong mineral acids like sulfuric acid or, more preferably in modern industrial settings, strongly acidic ion-exchange resins.[1][2] The use of these catalysts allows the reaction to proceed at temperatures below 160 °C and at pressures only slightly above atmospheric.[1]

Experimental Protocol (using a strongly acidic ion-exchange resin):

-

Catalyst Preparation: A packed bed reactor is filled with a strongly acidic ion-exchange resin (e.g., a sulfonated polystyrene-divinylbenzene copolymer like those in the Amberlyst™ series). The resin is pre-washed with deionized water.

-

Reactant Preparation: A pre-mixed feed of 1,2-epoxybutane and deionized water, with a water-to-epoxide molar ratio of 10:1 to 20:1, is prepared.

-

Reaction: The reactant mixture is continuously fed through the packed bed reactor at a controlled flow rate. The reaction temperature is maintained below 160 °C.

-

Product Collection: The effluent from the reactor, containing this compound, unreacted water, and byproducts, is collected.

-

Purification: The crude product stream undergoes a purification process to isolate the this compound.

Reaction Pathway for Catalytic Hydration:

References

Chirality of 1,2-Butanediol: A Technical Guide to its Stereoisomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Butanediol, a chiral diol of significant interest in the chemical and pharmaceutical industries, exists as a pair of enantiomers, (R)- and (S)-1,2-butanediol. The stereochemistry of this molecule is crucial in various applications, particularly in the synthesis of chiral drugs and other bioactive molecules where enantiomeric purity dictates therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the chirality of this compound, its stereoisomers, their distinct physicochemical properties, and detailed methodologies for their synthesis and separation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and stereoselective synthesis.

Introduction to the Chirality of this compound

This compound (1,2-BDO) is a vicinal diol with the chemical formula C₄H₁₀O₂. The presence of a stereocenter at the second carbon atom (C2) gives rise to its chirality, resulting in two non-superimposable mirror images: (R)-1,2-butanediol and (S)-1,2-butanediol. These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light and other chiral molecules. The racemic mixture, a 1:1 combination of both enantiomers, is the most commonly encountered form.

The absolute configuration of each enantiomer is of paramount importance in asymmetric synthesis, where they can serve as chiral building blocks or be the target of stereoselective production methods. For instance, optically pure this compound is a key precursor in the synthesis of various pharmaceuticals and other specialty chemicals.

Physicochemical Properties of this compound Stereoisomers

The distinct stereochemistry of (R)- and (S)-1,2-butanediol leads to differences in their optical activity, a key property for their identification and characterization. The following table summarizes the key physicochemical properties of the racemic mixture and the individual enantiomers of this compound.

| Property | Racemic this compound | (R)-(+)-1,2-Butanediol | (S)-(-)-1,2-Butanediol |

| CAS Number | 584-03-2[1] | 40348-66-1[1] | 73522-17-5[1] |

| Molecular Formula | C₄H₁₀O₂ | C₄H₁₀O₂ | C₄H₁₀O₂ |

| Molar Mass | 90.12 g/mol | 90.12 g/mol | 90.12 g/mol |

| Boiling Point | 195-196.9 °C[2] | 190.3 ± 8.0 °C at 760 mmHg | 181-183 °C |

| Density | 1.0023 g/cm³ (20 °C)[2] | 1.0 ± 0.1 g/cm³ | High density |

| Specific Optical Rotation ([(\alpha)]D) | 0° | +15.0 to +18.0° (c=3, EtOH) | -7.4° (c=4, alcohol, 22°C)[2] |

Synthesis of this compound Stereoisomers

The production of this compound can be approached through methods that yield the racemic mixture or through stereoselective techniques that favor the formation of a single enantiomer.

Synthesis of Racemic this compound

The industrial production of racemic this compound is primarily achieved through the hydration of 1,2-epoxybutane.[1]

Experimental Protocol: Hydration of 1,2-Epoxybutane

-

Reaction Setup: A stirred-tank reactor equipped with temperature and pressure control is charged with deionized water.

-

Reactant Addition: 1,2-Epoxybutane is added to the reactor. A significant excess of water (10- to 20-fold molar excess) is crucial to minimize the formation of polyether byproducts.

-

Catalyst (Optional): The reaction can be catalyzed by a strong acid, such as sulfuric acid or a strongly acidic ion-exchange resin. The use of a catalyst allows for lower reaction temperatures.

-

Reaction Conditions:

-

Without Catalyst: The reaction is typically carried out at 160-220 °C and elevated pressure.

-

With Catalyst: The temperature can be maintained below 160 °C at or slightly above atmospheric pressure.

-

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of 1,2-epoxybutane.

-

Work-up and Purification: Upon completion, the excess water and any volatile byproducts are removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Asymmetric Synthesis of (R)-1,2-Butanediol

Enantiomerically enriched this compound can be synthesized through various asymmetric methods, including the asymmetric hydrogenation of a prochiral ketone.

Experimental Protocol: Asymmetric Hydrogenation of 1-Hydroxy-2-butanone

-

Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from a BINAP ligand, is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: A high-pressure autoclave is charged with 1-hydroxy-2-butanone, a suitable solvent (e.g., methanol or ethanol), and the chiral ruthenium catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 atm) and heated. The reaction is stirred vigorously to ensure efficient mass transfer.

-

Monitoring: The reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product.

-

Work-up and Purification: Once the reaction is complete, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The crude (R)-1,2-butanediol is purified by distillation or column chromatography.

Separation of this compound Enantiomers

The resolution of racemic this compound into its individual enantiomers is a critical step for applications requiring enantiopure material. Chiral chromatography and kinetic resolution are two effective methods.

Chiral Gas Chromatography (GC)

Due to its volatility, this compound is well-suited for separation by chiral gas chromatography.

Experimental Protocol: Chiral GC Separation of this compound Enantiomers

-

Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19, 25 m x 0.25 mm ID, 0.25 µm film thickness.[3]

-

Carrier Gas: Hydrogen at a constant pressure of 70 kPa.[3]

-

Oven Temperature Program: 80 °C hold for 5 min, then ramp to 150 °C at 2 °C/min.[3]

-

Injector: Split mode, with a split ratio of 100:1, at a temperature of 250 °C.

-

Detector: Flame Ionization Detector (FID) at 275 °C.[3]

-

Sample Preparation: Dilute the racemic this compound in methanol.

-

Injection Volume: 1 µL.

This method allows for the baseline separation of the (R)- and (S)-enantiomers of this compound.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique that utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used for the resolution of diols via enantioselective transesterification.

Experimental Protocol: Lipase-Catalyzed Transesterification of Racemic this compound (General Procedure)

-

Reaction Setup: In a clean, dry flask, dissolve racemic this compound in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate or ethyl acetate.

-

Enzyme: Add a lipase, for example, Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). The enzyme can be in a free or immobilized form.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: The progress of the reaction is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

-

Work-up and Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated, and the remaining unreacted this compound and the ester product are separated by column chromatography. The ester can then be hydrolyzed back to the other enantiomer of this compound.

Enantioselective Oxidation by Gluconobacter oxydans

Microbial transformations offer a green and highly selective alternative for producing chiral compounds. Gluconobacter oxydans is known for its ability to perform regioselective and enantioselective oxidations of polyols.

Experimental Protocol: Enantioselective Oxidation of this compound

This process can be used to produce (R)-2-hydroxybutyric acid from racemic this compound, effectively resolving the racemate by consuming one enantiomer.[4][5][6]

-

Microorganism and Culture: Gluconobacter oxydans (e.g., DSM 2003) is cultured in a suitable medium containing a carbon source (e.g., sorbitol) and a nitrogen source (e.g., yeast extract) under aerobic conditions.

-

Whole-Cell Biocatalyst Preparation: The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 6.0).

-

Biotransformation: The washed cells are resuspended in the buffer containing racemic this compound as the substrate.

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 28-30 °C) with vigorous shaking to ensure adequate aeration. The pH is maintained at an optimal level (e.g., 6.0).

-

Monitoring: The consumption of this compound and the formation of (R)-2-hydroxybutyric acid are monitored by HPLC.

-

Product Isolation: After the reaction, the cells are removed by centrifugation. The supernatant containing the (R)-2-hydroxybutyric acid can be further purified. The unreacted (S)-1,2-butanediol can also be recovered from the reaction mixture.

Visualizations

Stereoisomers of this compound

Caption: The enantiomers of this compound.

Experimental Workflow for Synthesis and Separation

Caption: Synthetic and separation pathways for this compound.

Logical Relationship in Kinetic Resolution

Caption: Principle of lipase-catalyzed kinetic resolution.

Conclusion

The chirality of this compound is a fundamental aspect that dictates its utility in stereoselective applications. This guide has provided a detailed overview of the properties of its enantiomers and comprehensive experimental protocols for their synthesis and separation. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these principles and methodologies is essential for the successful design and implementation of processes that require enantiomerically pure this compound. The continued development of more efficient and scalable stereoselective methods will further enhance the accessibility and application of these valuable chiral building blocks.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Efficient conversion of this compound to (R)-2-hydroxybutyric acid using whole cells of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric oxidation by Gluconobacter oxydans | Semantic Scholar [semanticscholar.org]

- 6. scholars.mssm.edu [scholars.mssm.edu]

Solubility of 1,2-Butanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Butanediol in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly available literature, this guide summarizes the established qualitative solubility profile and furnishes a detailed, generalized experimental protocol for its quantitative determination.

Core Concepts: Understanding Solubility

This compound (CAS No. 584-03-2) is a vicinal diol with the chemical formula HOCH₂(HO)CHCH₂CH₃. Its solubility in a given solvent is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The presence of two hydroxyl (-OH) groups in the this compound molecule allows for the formation of hydrogen bonds, a strong type of intermolecular force. The ethyl group (-CH₂CH₃) attached to the carbon backbone contributes to its nonpolar character. The interplay between these polar and nonpolar functionalities dictates its solubility profile.

Qualitative Solubility Profile

Multiple sources consistently describe the solubility of this compound in a qualitative manner. This information is summarized in the table below.

| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |

| Water | Water (H₂O) | Miscible in all proportions[1][2][3] | The two hydroxyl groups of this compound can readily form hydrogen bonds with water molecules, leading to high miscibility. |

| Alcohols | Methanol, Ethanol, Acetone[1][2] | Readily Soluble[1][2][3] | Alcohols are polar, protic solvents that can act as both hydrogen bond donors and acceptors, similar to this compound, resulting in favorable interactions. |

| Ethers | Diethyl ether | Slightly Soluble / Sparingly Soluble[1][2][3] | Ethers are polar aprotic solvents and can act as hydrogen bond acceptors. However, the interaction is weaker compared to protic solvents, leading to limited solubility. |

| Esters | Ethyl acetate | Slightly Soluble / Sparingly Soluble[1][2][3] | Similar to ethers, esters are polar aprotic solvents with hydrogen bond accepting capabilities, resulting in partial solubility. |

| Hydrocarbons | Toluene, Hexane | Insoluble[1][2][3] | Hydrocarbons are nonpolar solvents and cannot form hydrogen bonds. The significant difference in polarity between this compound and hydrocarbons leads to very poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of this compound solubility in an organic solvent, primarily based on the widely accepted isothermal shake-flask method coupled with gas chromatography (GC) analysis.

Principle

An excess amount of this compound is equilibrated with the organic solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of this compound in the solution is determined analytically.

Materials and Equipment

-

This compound (high purity, >98%)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of ≤ 0.45 µm)

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a polar modified polyethylene glycol phase)[4]

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Accurately dispense a known volume or mass of the chosen organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of this compound in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, the supernatant can be centrifuged.

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a chemically resistant syringe filter into a clean vial. This step is crucial to prevent any solid particles from being included in the analysis.

-

-

Analysis by Gas Chromatography (GC-FID):

-

Calibration: Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the organic solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC-FID system and record the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mole fraction, or molarity.

-

Alternative Method: Gravimetric Analysis

For non-volatile solvents, a gravimetric method can be employed.

-

Prepare the saturated solution as described in steps 1-3 above.

-

Accurately weigh an empty, dry container (e.g., an evaporating dish).

-

Pipette a precise volume of the filtered saturated solution into the container and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound) until a constant weight of the non-volatile this compound residue is obtained.

-

The mass of the dissolved this compound and the mass of the solvent can be determined by subtraction.

-

Express the solubility as mass of this compound per mass of solvent (e.g., g/100 g solvent).

Logical Framework for Solvent Selection

The choice of a suitable solvent for a particular application involving this compound can be guided by the principles of intermolecular forces.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and a robust framework for its quantitative determination. For mission-critical applications, it is imperative that the solubility is determined experimentally under the specific conditions of temperature and pressure relevant to the process.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Butane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for butane-1,2-diol. The information herein is curated for professionals in research, scientific, and pharmaceutical development fields, offering a centralized resource for key thermodynamic parameters, experimental methodologies, and their interrelationships.

Core Thermochemical Data

The following tables summarize the fundamental thermochemical and physical properties of butane-1,2-diol, compiled from various reputable sources. These values are crucial for modeling and understanding the behavior of butane-1,2-diol in various chemical and physical processes.

Table 1: Fundamental Thermochemical Properties of Butane-1,2-diol

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°_liquid | -532.8 | kJ/mol | [1] |

| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°_liquid | -2479 | kJ/mol | [1] |

Table 2: Phase Change and Related Thermochemical Data

| Property | Symbol | Value | Units | Reference |

| Enthalpy of Vaporization | ΔvapH° | 63.2 ± 0.8 | kJ/mol | [2] |

| Boiling Point (at 760 mmHg) | T_boil | 195 - 196.9 | °C | [3] |

| Melting Point | T_fus | -50 | °C | [3] |

Table 3: Isobaric Molar Heat Capacity of Liquid Butane-1,2-diol

The isobaric molar heat capacity (Cp,m) of liquid butane-1,2-diol has been determined experimentally across a range of temperatures.

| Temperature (K) | Isobaric Molar Heat Capacity (J·K⁻¹·mol⁻¹) | Reference |

| 293.15 | 188.9 | [4] |

| 298.15 | 191.1 | [4] |

| 303.15 | 193.3 | [4] |

| 308.15 | 195.6 | [4] |

| 313.15 | 197.9 | [4] |

| 318.15 | 200.2 | [4] |

| 323.15 | 202.5 | [4] |

Table 4: Physical Properties of Butane-1,2-diol

| Property | Value | Units | Reference |

| Molar Mass | 90.121 | g/mol | [1] |

| Density (at 20 °C) | 1.0023 | g/cm³ | [3] |

| Vapor Pressure (at 25 °C) | 0.0501 | mmHg |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections outline the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry